SH-4-54
Overview
Description
SH-4-54 is a potent small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) and signal transducer and activator of transcription 5 (STAT5). It has shown significant potential in preclinical studies for its ability to inhibit the phosphorylation and activation of these transcription factors, which are often implicated in various cancers and other diseases .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of STAT3 and STAT5 pathways.
Biology: Investigated for its effects on cellular processes such as proliferation, apoptosis, and differentiation.
Medicine: Explored as a therapeutic agent for treating cancers, particularly glioblastoma and multiple myeloma, due to its ability to inhibit STAT3 and STAT5 signaling .
Industry: Potential applications in the development of new drugs and therapeutic strategies targeting STAT3 and STAT5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SH-4-54 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally includes the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups through selective substitution reactions.
- Purification and isolation of the final product using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SH-4-54 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: Selective substitution reactions can introduce different functional groups, enhancing its potency or selectivity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Mechanism of Action
SH-4-54 exerts its effects by binding to the SH2 domain of STAT3 and STAT5, preventing their phosphorylation and subsequent dimerization. This inhibition disrupts the transcriptional activity of these proteins, leading to reduced expression of target genes involved in cell survival, proliferation, and angiogenesis . The compound has shown the ability to penetrate the blood-brain barrier, making it particularly effective against brain tumors .
Comparison with Similar Compounds
Similar Compounds
BP-1-102: Another STAT3 inhibitor with similar binding properties but different chemical structure.
N4: A small molecule inhibitor targeting STAT3 with a different mechanism of action.
Uniqueness
SH-4-54 is unique due to its high potency and selectivity for STAT3 and STAT5, as well as its ability to penetrate the blood-brain barrier. This makes it a promising candidate for treating brain tumors and other cancers where STAT3 and STAT5 play a critical role .
Properties
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18H,2-6,15-16H2,1H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPYGNNOSJWBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F5N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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